molecular formula C21H19N5O3 B2990820 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886901-73-1

8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2990820
CAS No.: 886901-73-1
M. Wt: 389.415
InChI Key: HXRGWQJPDAGQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a chemically synthesized molecule belonging to the purine class. This category of compounds is known for its varied applications across different scientific domains, including chemistry, biology, and medicine. The compound's structural uniqueness lies in the combination of purine, benzyl, and phenylethyl groups, making it a subject of interest for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from the basic purine skeleton. Benzylamine is introduced to the purine structure via nucleophilic substitution, followed by the addition of methyl and phenylethyl groups through well-established organic reactions. The specific reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures.

Industrial Production Methods: For large-scale industrial production, automated synthesis techniques are employed. Batch reactors and continuous flow reactors are commonly used to ensure high yield and purity. Industrial synthesis prioritizes the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione undergoes various reactions, including oxidation, reduction, and substitution reactions. Each reaction type alters different functional groups within the molecule, leading to the formation of diverse products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Typical conditions involve nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) under basic or acidic conditions.

Major Products: The major products vary based on the type of reaction. Oxidation might yield ketones or carboxylic acids, reduction could produce alcohols or amines, and substitution often results in the formation of new functionalized purine derivatives.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules. Its reactive sites allow for various modifications, making it a valuable tool in the development of new chemical entities.

Biology: 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential interactions with nucleic acids and proteins. These interactions could lead to the development of new biochemical assays or therapeutic agents.

Medicine: The compound shows promise in medicinal chemistry for the design of novel drugs targeting specific enzymes or receptors. Its unique structure allows it to fit into different binding sites, potentially leading to the discovery of new treatments for various diseases.

Industry: Beyond research laboratories, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create high-performance materials for industrial use.

Mechanism of Action

The mechanism by which 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Upon binding, it can alter the activity of these proteins, leading to changes in cellular processes. The compound’s purine structure enables it to mimic naturally occurring molecules like adenosine, potentially interfering with normal physiological pathways.

Comparison with Similar Compounds

  • Caffeine: A well-known purine derivative with stimulant properties.

  • Theobromine: Another purine compound with similar stimulant effects but different pharmacokinetics.

  • Allopurinol: A purine analog used to treat gout by inhibiting the enzyme xanthine oxidase.

In essence, 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione stands out for its multifaceted applications in research and industry, combining elements of advanced synthesis, diverse chemical reactivity, and significant biological potential.

Properties

IUPAC Name

8-(benzylamino)-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-25-18-17(19(28)24-21(25)29)26(13-16(27)15-10-6-3-7-11-15)20(23-18)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGWQJPDAGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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